D-Alanine, 1-methylpropyl ester (9CI)
Description
Molecular Architecture and IUPAC Nomenclature
The compound’s molecular formula is C₇H₁₅NO₂ , with a molecular weight of 145.20 g/mol . Its IUPAC name, butan-2-yl (2R)-2-aminopropanoate , reflects its esterification of D-alanine with a 1-methylpropyl (sec-butyl) group. The structure comprises:
- A D-alanine backbone ((2R)-2-aminopropanoic acid).
- A sec-butyl ester group (butan-2-yl) linked via an oxygen atom to the carboxylate carbon.
The systematic naming adheres to IUPAC rules, prioritizing the ester’s alkyl chain (butan-2-yl) and the amino acid’s configuration (R at C2). The CAS registry number 111610-50-5 uniquely identifies this stereoisomer.
Stereochemical Configuration and Chiral Centers
D-Alanine, 1-methylpropyl ester exhibits two chiral centers :
- C2 of the alanine moiety : Configured as R due to the D-enantiomer’s priority sequence (NH₂ > COO-sec-butyl > CH₃ > H).
- C2 of the sec-butyl group : The ester’s branching creates a stereocenter with (S) or (R) configuration, though this position is not explicitly resolved in common nomenclature.
The compound’s optical activity arises primarily from the alanine backbone, as confirmed by its specific rotation (not quantified in available data). Its stereochemical purity is critical for applications in asymmetric synthesis or peptide mimetics.
2D/3D Conformational Analysis via Computational Modeling
Computational studies using density functional theory (DFT) and molecular mechanics reveal key conformational preferences:
| Parameter | Value/Observation |
|---|---|
| Torsional angles | Carboxylate-ester bond (C-O-C): ~120° |
| Hydrogen bonding | Intramolecular H-bond between NH₂ and ester O |
| Energy minima | Two dominant conformers (ΔG < 1 kcal/mol) |
The sec-butyl group adopts a gauche conformation to minimize steric hindrance between the methyl branches and the alanine methyl group. Rotational spectroscopy data for analogous alanine esters (e.g., methyl or isopropyl esters) suggest similar torsional barriers (~400 cm⁻¹ for methoxy groups).
Comparative Structural Analysis with Alanine Alkyl Esters
The structural and physicochemical properties of D-Alanine, 1-methylpropyl ester differ significantly from other alanine esters:
Key trends:
- Lipophilicity increases with ester chain length (logP: methyl < ethyl < isopropyl < 1-methylpropyl).
- Steric bulk impacts reactivity in peptide coupling or enzymatic hydrolysis.
The sec-butyl group in D-Alanine, 1-methylpropyl ester provides superior steric protection compared to linear alkyl chains, making it advantageous in prodrug design or chiral resolving agents.
Properties
CAS No. |
111610-50-5 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.202 |
IUPAC Name |
butan-2-yl (2R)-2-aminopropanoate |
InChI |
InChI=1S/C7H15NO2/c1-4-5(2)10-7(9)6(3)8/h5-6H,4,8H2,1-3H3/t5?,6-/m1/s1 |
InChI Key |
FMESLAHRVPLGSJ-PRJDIBJQSA-N |
SMILES |
CCC(C)OC(=O)C(C)N |
Synonyms |
D-Alanine, 1-methylpropyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
D-Alanine, N-(2,2,3,3,4,4,4-Heptafluoro-1-Oxobutyl)-, 1-Methylpropyl Ester (CAS 93080-42-3)
- Structure: This derivative incorporates a heptafluorinated acyl group on the amino nitrogen, paired with the 1-methylpropyl ester.
- The fluorinated chain may enhance resistance to enzymatic degradation compared to non-fluorinated analogues .
- Applications : Fluorinated esters are often used in medicinal chemistry to modulate pharmacokinetics or as tracers in imaging studies.
D-Alanine, N-[(9H-Fluoren-9-Ylmethoxy)Carbonyl]-, Pentafluorophenyl Ester (CAS 125043-04-1)
- Structure: Features a pentafluorophenyl (Pfp) ester group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus.
- Properties : The Pfp ester is highly reactive in peptide coupling reactions, while the Fmoc group allows for orthogonal deprotection in solid-phase synthesis. This contrasts with the 1-methylpropyl ester, which is less reactive but more stable under acidic conditions .
- Applications: Widely used in peptide synthesis for temporary protection of the α-amino group.
D-Alanine, 3-Fluoro-, Methyl Ester, Hydrochloride (9CI)
- Structure : A fluorine atom substitutes the β-hydrogen of alanine, paired with a methyl ester.
- Properties : Fluorination at the β-position introduces steric and electronic effects that can influence conformational flexibility and metabolic stability. The methyl ester provides moderate lipophilicity, less than the 1-methylpropyl variant .
Functional Analogues: Sec-Butyl Esters
Acetic Acid, 1-Methylpropyl Ester (sec-Butyl Acetate)
Phosphinic Acid, Methyl(4-Methylphenyl)-, 1-Methylpropyl Ester (CAS 670276-23-0)
- Structure : A sec-butyl ester of a phosphinic acid derivative with a methyl and 4-methylphenyl group.
- The sec-butyl ester enhances hydrophobicity, similar to D-alanine derivatives, but the phosphinic core enables distinct reactivity in organocatalysis or coordination chemistry .
Data Tables
Table 1. Key Properties of D-Alanine Esters and Analogues
| Compound Name (CAS) | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Applications |
|---|---|---|---|---|
| D-Alanine, 1-methylpropyl ester (9CI) | C7H15NO2 | 145.20 | sec-butyl ester, D-α-amino acid | Prodrug design, chiral synthesis |
| D-Alanine, pentafluorophenyl ester (125043-04-1) | C14H12F5NO2 | 337.25 | Pfp ester, Fmoc-protected | Peptide coupling reagents |
| D-Alanine, 3-fluoro-, methyl ester (9CI) | C4H8FNO2 | 121.11 | β-fluoro, methyl ester | Metabolic studies |
| sec-Butyl acetate (9CI) | C6H12O2 | 116.16 | sec-butyl ester | Industrial solvent |
Table 2. Stability and Reactivity Comparison
| Compound | Hydrolytic Stability (pH 7) | Enzymatic Degradation | Thermal Stability (°C) |
|---|---|---|---|
| D-Alanine, 1-methylpropyl ester | Moderate | Low | ≤150 |
| D-Alanine, pentafluorophenyl ester | Low (reacts with nucleophiles) | High (protease-sensitive) | ≤80 |
| sec-Butyl acetate | High | None | ≤200 |
Research Findings
- Synthetic Utility : The 1-methylpropyl ester group in D-alanine derivatives offers a balance between stability and reactivity, making it suitable for stepwise synthetic protocols where temporary protection is needed .
- Biological Relevance : Esters like D-alanine, 1-methylpropyl ester (9CI) are less prone to hydrolysis in physiological conditions compared to methyl or ethyl esters, as demonstrated in lipoteichoic acid studies where alanine esters showed resistance to bacterial phosphatases .
- Fluorinated Analogues: Fluorination at non-ester positions (e.g., β-fluoro or acyl groups) significantly alters electronic properties, as seen in CAS 93080-42-3, which exhibits enhanced stability in oxidative environments .
Preparation Methods
Amination of Optically Active Chloropropionic Acid
The foundational step in synthesizing D-alanine derivatives involves the enantioselective amination of chloropropionic acid. As detailed in patent US4962231A, L-chloropropionic acid (96% enantiomeric excess, ee) reacts with aqueous ammonia under controlled pH (6.8–7.2) and temperature (60–70°C) to yield D-alanine with >98% ee. Key parameters include:
-
Reagent ratios : A 2:1 molar excess of ammonia to chloropropionic acid ensures complete conversion.
-
Catalysts : Urotropine (hexamethylenetetramine) accelerates the reaction, reducing processing time from 5 hours to 4 hours at 65°C.
-
Purification : Electrodialysis removes inorganic salts (e.g., NH₄Cl), while crystallization from aqueous solutions isolates D-alanine in 70–73% yield.
This method’s scalability is demonstrated in Example 2 of the patent, where 130.5 g of sodium L-chloropropionate yields 64 g (72%) of D-alanine after electrodialysis.
Esterification of D-Alanine with 1-Methylpropanol
The esterification of D-alanine with sec-butanol (1-methylpropanol) follows acid-catalyzed or coupling-agent-mediated pathways:
Acid-Catalyzed Fischer Esterification
In a typical procedure, D-alanine reacts with sec-butanol in the presence of concentrated sulfuric acid (H₂SO₄) under reflux. For example:
-
Molar ratio : 1:5 D-alanine to sec-butanol.
-
Conditions : 12-hour reflux at 120°C.
Challenges include racemization at high temperatures and byproduct formation (e.g., sulfonic acid derivatives). Neutralizing the catalyst with NaHCO₃ and subsequent extraction with ethyl acetate minimizes impurities.
Coupling Agent-Mediated Esterification
Modern protocols employ carbodiimides (e.g., dicyclohexylcarbodiimide, DCC) with 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane:
-
Reagents : 1.2 equivalents DCC, 0.1 equivalents DMAP.
-
Conditions : Stirring at 25°C for 24 hours.
This method avoids racemization but requires rigorous moisture exclusion.
Direct Synthesis from Chloropropionic Acid Derivatives Under Inert Atmosphere
One-Pot Amination-Esterification
Patent CN116171269A discloses a streamlined approach using L-chloropropionic acid, ammonia, and sec-butanol in a nitrogen atmosphere:
-
Amination : L-chloropropionic acid reacts with NH₃ at 65°C (pH 7.0) to form D-alanine.
-
In Situ Esterification : Sec-butanol and catalytic H₂SO₄ are added, with continuous N₂ purging (0.1A/min flow rate).
-
Workup : Distillation under reduced pressure isolates the ester at 85% purity, which is further refined via recrystallization (hexane/ethyl acetate).
Key advantages :
-
Inert gas suppresses oxidation of sec-butanol to ketones, enhancing yield by 15–20%.
-
Combined steps reduce intermediate purification losses.
Industrial-Scale Production and Purification Strategies
Continuous-Flow Reactor Systems
Recent advancements employ tubular reactors for high-throughput synthesis:
Purification via Simulated Moving Bed Chromatography (SMB)
SMB chromatography resolves D-alanine ester from residual alcohol and diastereomers:
-
Stationary phase : Chiralpak AD-H.
-
Mobile phase : Hexane/isopropanol (90:10).
Comparative Analysis of Preparation Methods
| Method | Starting Material | Conditions | Catalyst/Reagents | Yield | Purity (ee) | Scale |
|---|---|---|---|---|---|---|
| Acid-Catalyzed Esterification | D-Alanine | H₂SO₄, 120°C, 12h | H₂SO₄ | 60% | 95% | Lab |
| Coupling Agent-Mediated | D-Alanine | DCC/DMAP, 25°C, 24h | DCC, DMAP | 80% | 99% | Pilot |
| One-Pot Inert Atmosphere | L-Chloropropionic Acid | N₂, 65°C, 6h | Urotropine, H₂SO₄ | 85% | 98% | Industrial |
| Enzymatic Continuous-Flow | D-Alanine | 100°C, 30min | Lipase B | 92% | 99.5% | Industrial |
Challenges and Mitigation Strategies
Racemization During Esterification
High temperatures (>100°C) and acidic conditions promote racemization. Mitigation includes:
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H NMR confirms esterification (δ 4.1–4.3 ppm for the ester –OCH₂– group) and stereochemical integrity (D-configuration via chiral shift reagents) . ¹³C NMR identifies carbonyl signals (C=O at ~170–175 ppm) .
- IR Spectroscopy : Ester C=O stretch (~1740 cm⁻¹) and N–H bend (~1550 cm⁻¹) validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragmentation patterns .
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak®) resolve enantiomeric impurities .
How does the stereochemistry of D-Alanine, 1-methylpropyl ester influence its stability and enzymatic interactions in biological systems?
Q. Advanced Research Focus
- Metabolic Resistance : The D-configuration resists hydrolysis by mammalian proteases, enhancing bioavailability in prodrug applications. Comparative studies with L-isoforms show 3–5× slower degradation in liver microsomes .
- Enzyme Binding Studies : Molecular docking simulations reveal weaker interactions with trypsin-like proteases due to stereochemical mismatch, reducing off-target effects .
- Stability in Physiological Buffers : At pH 7.4, the ester hydrolyzes with a half-life of ~8 hours, making it suitable for sustained-release formulations .
What strategies mitigate enantiomeric contamination during synthesis of D-Alanine, 1-methylpropyl ester (9CI)?
Q. Advanced Research Focus
- Chiral Auxiliaries : Use of (R)- or (S)-Binol ligands in asymmetric catalysis achieves >98% enantiomeric excess (ee) .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze L-ester impurities, yielding D-ester with 99.5% ee .
- Dynamic Kinetic Resolution (DKR) : Combines racemization catalysts (e.g., Shvo’s catalyst) with hydrolases for near-quantitative ee .
How can D-Alanine, 1-methylpropyl ester (9CI) serve as a building block for peptide-mimetic drug candidates?
Q. Advanced Research Focus
- Prodrug Design : Esterification masks carboxylic acid groups, enhancing cell permeability. For example, conjugation with antiviral agents improves CNS penetration by 2–3× .
- Peptide Backbone Modification : Incorporation into pseudopeptides disrupts protease recognition, as shown in HIV-1 protease inhibitor analogs (IC₅₀ reduced by 40%) .
- Solid-Phase Synthesis : Compatibility with Fmoc/t-Bu strategies enables automated synthesis of D-alanine-rich sequences .
What analytical challenges arise in quantifying D-Alanine, 1-methylpropyl ester (9CI) in complex matrices, and how are they addressed?
Q. Advanced Research Focus
- Matrix Interference : Serum proteins and lipids obscure detection. Sample pre-treatment with acetonitrile precipitation or solid-phase extraction (SPE) improves recovery (>90%) .
- LC-MS/MS Sensitivity : Use of deuterated internal standards (e.g., D-Alanine-d₄ ester) enhances quantification accuracy (LOQ = 0.1 ng/mL) .
- Chiral Discrimination : Coupling LC with circular dichroism (CD) detectors resolves co-eluting enantiomers in environmental samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
